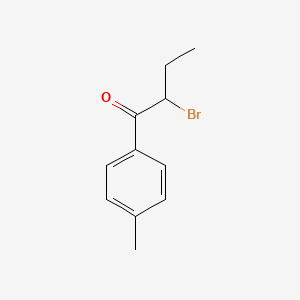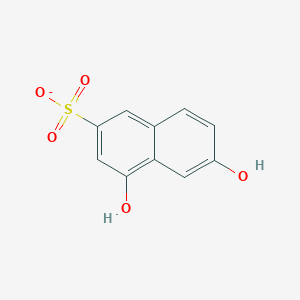![molecular formula C18H10CaCl2N2O6S B13782997 calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate CAS No. 67906-56-3](/img/structure/B13782997.png)
calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and intense coloration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate typically involves the diazotization of 2B acid followed by coupling with 2,3-acid to form the active dye intermediate. This intermediate is then reacted with calcium chloride to form the final pigment .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often involving continuous flow reactors and automated systems .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic conditions.
Reduction: It can be reduced to its corresponding amine under reducing conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong acids like sulfuric acid.
Reduction: Reducing agents such as sodium dithionite.
Substitution: Nucleophiles like hydroxide ions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amino derivatives.
Substitution: Substituted sulfonate derivatives.
Applications De Recherche Scientifique
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard pigment in analytical chemistry for colorimetric analysis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of inks, plastics, and coatings.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with light, making it an effective pigment. Additionally, its stability and resistance to degradation make it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calconcarboxylic acid: Another azo dye with similar applications in colorimetric analysis.
Acid Black 172: Used in similar industrial applications but with different color properties.
Uniqueness
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is unique due to its specific molecular structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its core structure makes it versatile for multiple applications .
Propriétés
Numéro CAS |
67906-56-3 |
|---|---|
Formule moléculaire |
C18H10CaCl2N2O6S |
Poids moléculaire |
493.3 g/mol |
Nom IUPAC |
calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H12Cl2N2O6S.Ca/c1-8-6-12(19)17(29(26,27)28)15(13(8)20)22-21-14-10-5-3-2-4-9(10)7-11(16(14)23)18(24)25;/h2-7,23H,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2 |
Clé InChI |
BDNKKOIWQYFMLV-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-])Cl.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
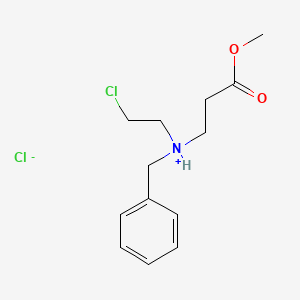
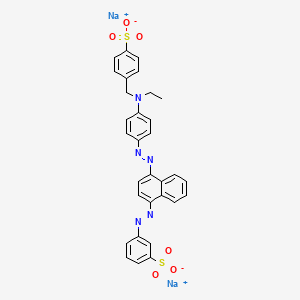
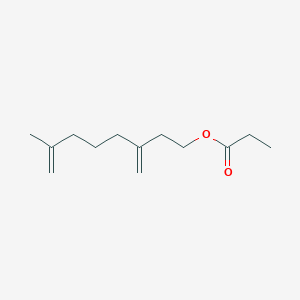
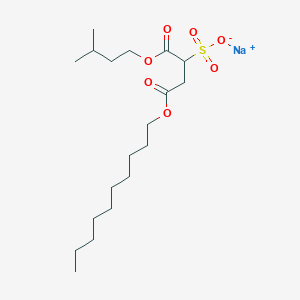
![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)

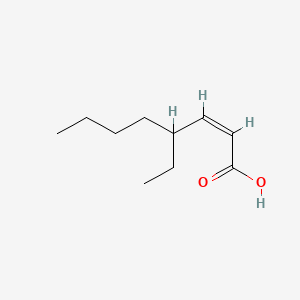
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
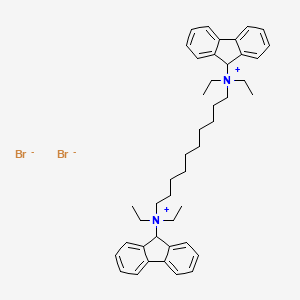
![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)

